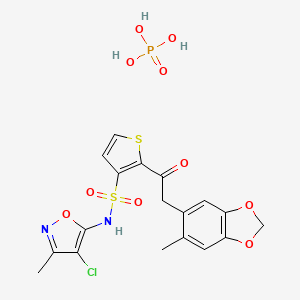
Sitaxsentan (phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sitaxsentan (phosphate) is a medication primarily used for the treatment of pulmonary arterial hypertensionSitaxsentan selectively blocks the action of endothelin, a potent vasoconstrictor, on the endothelin-A receptor, thereby reducing pulmonary vascular resistance and improving symptoms in patients with pulmonary arterial hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sitaxsentan involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of reagents such as sodium borohydride for reduction and di-p-toluoyl-L-tartaric acid for resolution of racemates .
Industrial Production Methods: Industrial production of Sitaxsentan follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving the use of continuous flow reactors and advanced purification techniques to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: Sitaxsentan undergoes various chemical reactions, including:
Oxidation: Sitaxsentan can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Sitaxsentan can undergo substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of Sitaxsentan, such as sulfoxides, sulfones, and substituted thiophenes .
Wissenschaftliche Forschungsanwendungen
Sitaxsentan has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of endothelin receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways involving endothelin receptors.
Medicine: Primarily used for the treatment of pulmonary arterial hypertension. It has shown efficacy in improving exercise capacity and reducing symptoms in patients.
Industry: Utilized in the development of new endothelin receptor antagonists and related compounds
Wirkmechanismus
Sitaxsentan exerts its effects by selectively blocking the endothelin-A receptor. Endothelin-1, a potent vasoconstrictor, binds to endothelin receptors, causing pulmonary vasoconstriction. By competitively antagonizing this binding, Sitaxsentan reduces pulmonary vascular resistance and alleviates symptoms of pulmonary arterial hypertension. The drug has a higher affinity for endothelin-A receptors compared to endothelin-B receptors, which contributes to its selective action .
Vergleich Mit ähnlichen Verbindungen
Bosentan: A non-selective endothelin receptor antagonist that blocks both endothelin-A and endothelin-B receptors.
Ambrisentan: Another selective endothelin-A receptor antagonist with a similar mechanism of action.
Comparison: Sitaxsentan is unique in its high selectivity for endothelin-A receptors, which reduces the risk of side effects associated with endothelin-B receptor blockade. it has been withdrawn from the market due to concerns about hepatotoxicity, which limits its clinical use compared to other endothelin receptor antagonists like Bosentan and Ambrisentan .
Eigenschaften
Molekularformel |
C18H18ClN2O10PS2 |
|---|---|
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide;phosphoric acid |
InChI |
InChI=1S/C18H15ClN2O6S2.H3O4P/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18;1-5(2,3)4/h3-5,7,21H,6,8H2,1-2H3;(H3,1,2,3,4) |
InChI-Schlüssel |
ZPWFJHMOZQZOFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


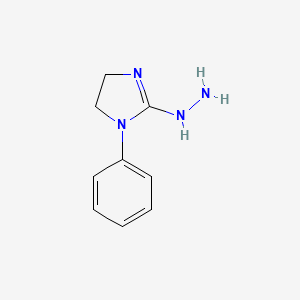
![1,3-Dimethyl-2-[(oxiran-2-YL)methoxy]-9H-thioxanthen-9-one](/img/structure/B14259841.png)
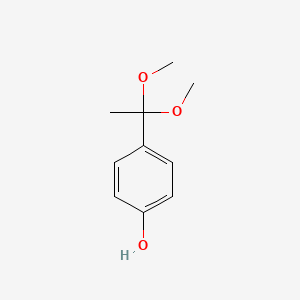


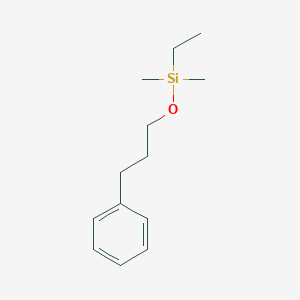
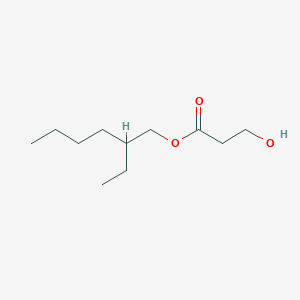

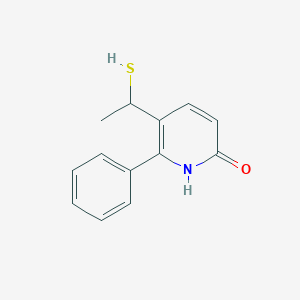
![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)


![2-amino-6-benzyl-4-(4-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B14259903.png)

